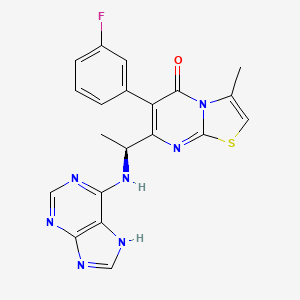

Dezapelisib

Beschreibung

This compound is an orally bioavailable, selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. This compound specifically inhibits PI3Kdelta, which prevents both the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and the activation of the PI3K/AKT kinase signaling pathway. This decreases proliferation and induces cell death in PI3K-overexpressing tumor cells. Unlike other isoforms of PI3K, PI3Kdelta is often overexpressed in tumor cells, especially those of hematologic origin, and plays a crucial role in tumor cell regulation and survival. The targeted inhibition of PI3Kdelta allows for PI3K signaling in normal, non-neoplastic cells.

Eigenschaften

CAS-Nummer |

1262440-25-4 |

|---|---|

Molekularformel |

C20H16FN7OS |

Molekulargewicht |

421.5 g/mol |

IUPAC-Name |

6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

InChI |

InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1 |

InChI-Schlüssel |

RSIWALKZYXPAGW-NSHDSACASA-N |

SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |

Isomerische SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5 |

Kanonische SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dezapelisib; INCB040093; INCB-040093; INCB 040093. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

INCB040093: A Technical Deep Dive into its PI3K Delta Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphatidylinositol 3-kinase (PI3K) delta selectivity profile of INCB040093, a potent and selective inhibitor. The document details the quantitative biochemical and cellular data, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

INCB040093 is a small molecule inhibitor that has demonstrated significant therapeutic potential in B-cell malignancies due to its high selectivity for the delta isoform of PI3K.[1][2] Biochemical assays have established its potent inhibitory activity against PI3Kδ, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

Table 1: Biochemical Potency and Selectivity of INCB040093 Against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ (fold) |

| PI3Kδ | 31 ± 12[2] | 1 |

| PI3Kα | Not explicitly reported | 74- to >900-fold[1][2] |

| PI3Kβ | Not explicitly reported | 74- to >900-fold[1][2] |

| PI3Kγ | Not explicitly reported | 74- to >900-fold[1][2] |

Note: Specific IC50 values for PI3Kα, PI3Kβ, and PI3Kγ have not been made publicly available in the reviewed literature. The selectivity is reported as a range based on available data.

This high degree of selectivity is critical for minimizing off-target effects, as the other PI3K isoforms play essential roles in various physiological processes.

Experimental Protocols

The characterization of INCB040093's selectivity profile involves a combination of biochemical and cellular assays. While the specific protocols used by Incyte Corporation are proprietary, the following sections describe standard methodologies widely employed in the field for assessing PI3K inhibitor selectivity.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. Common methods include radiometric and luminescence-based assays.

2.1.1. Radiometric Kinase Assay (e.g., [³²P]-ATP Filter Binding Assay)

This traditional "gold standard" method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a lipid substrate, such as phosphatidylinositol (4,5)-bisphosphate (PIP2).

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant PI3K isoform (α, β, γ, or δ), the lipid substrate (PIP2), and a reaction buffer (typically containing HEPES, MgCl₂, and BSA).

-

Inhibitor Addition: INCB040093 is added at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

-

Termination: The reaction is stopped by the addition of an acidic solution (e.g., HCl).

-

Extraction and Detection: The phosphorylated lipid product is extracted and captured on a filter membrane. The amount of radioactivity incorporated is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2.1.2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This high-throughput method measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol Outline:

-

Kinase Reaction: Similar to the radiometric assay, a reaction is set up with the PI3K isoform, lipid substrate, and varying concentrations of INCB040093. The reaction is initiated with non-radiolabeled ATP.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin pair that generates a luminescent signal proportional to the newly synthesized ATP.[3]

-

Signal Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. IC50 values are determined as described above.[3]

Cellular Assays

Cellular assays are crucial for confirming the activity and selectivity of an inhibitor in a more physiologically relevant context. These assays typically measure the inhibition of downstream signaling events following PI3K activation in intact cells.

2.2.1. Western Blotting for Phospho-AKT

This widely used technique measures the phosphorylation of AKT, a key downstream effector of PI3K signaling.

Protocol Outline:

-

Cell Culture and Treatment: A B-cell lymphoma cell line (e.g., TMD8, HBL1) is cultured.[4] The cells are pre-treated with various concentrations of INCB040093 before being stimulated with an agonist (e.g., anti-IgM) to activate the B-cell receptor (BCR) and, consequently, PI3Kδ signaling.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473 or Thr308) and total AKT (as a loading control).

-

Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent or fluorescent signal.

-

Data Analysis: The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated. The inhibition of AKT phosphorylation is then plotted against the inhibitor concentration to determine the cellular IC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding of INCB040093's mechanism of action and characterization.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. INCB040093 specifically targets the PI3Kδ isoform within this pathway, which is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling.

Caption: PI3K/AKT/mTOR signaling pathway with INCB040093 inhibition.

Experimental Workflow for Determining Kinase Selectivity

The process of determining the selectivity of a kinase inhibitor like INCB040093 involves a systematic workflow, starting from biochemical assays and progressing to cellular and in vivo studies.

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

References

- 1. INCB040093 Is a Novel PI3K δ Inhibitor for the Treatment of B Cell Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. promega.es [promega.es]

- 4. PI3Kδ inhibition causes feedback activation of PI3Kα in the ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Dezapelisib's Impact on the PI3K/AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezapelisib (formerly INCB040093) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the downstream signaling effects of this compound on the PI3K/AKT pathway, supported by preclinical data. The guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function.[1] By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as the serine/threonine kinase AKT (also known as protein kinase B or PKB), to the cell membrane, thereby inhibiting their activation.

Downstream Signaling Effects of this compound

Preclinical studies have demonstrated that this compound effectively suppresses the PI3K/AKT signaling cascade in B-cell malignancies. This inhibition leads to a reduction in the phosphorylation of key downstream effector proteins, ultimately inducing apoptosis and inhibiting cell proliferation.

Inhibition of AKT and FOXO Phosphorylation

A key downstream effector of PI3K is AKT. The activation of AKT requires its phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). Once activated, AKT phosphorylates a multitude of downstream targets, including the Forkhead box O (FOXO) family of transcription factors. Phosphorylation of FOXO proteins by AKT leads to their exclusion from the nucleus, thereby inhibiting their pro-apoptotic and cell cycle arrest functions.

Preclinical studies in a diffuse large B-cell lymphoma (DLBCL) cell line, Pfeiffer, have shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of AKT at Serine 473 (p-AKT Ser473).[2] Concurrently, this compound treatment also reduces the phosphorylation of the downstream AKT substrates, FOXO1 (at Threonine 24) and FOXO3a (at Threonine 32).[2]

Quantitative Data Summary

| Cell Line | Treatment | Downstream Target | Observed Effect | Reference |

| Pfeiffer (DLBCL) | This compound (increasing concentrations) | p-AKT (Ser473) | Dose-dependent decrease | [2] |

| Pfeiffer (DLBCL) | This compound (increasing concentrations) | p-FOXO1 (T24) / p-FOXO3a (T32) | Dose-dependent decrease | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the downstream signaling effects of this compound.

Western Blotting for Phosphoprotein Analysis

Objective: To determine the phosphorylation status of AKT and FOXO proteins following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Pfeiffer DLBCL cells are cultured in appropriate media and treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).[2]

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) assay or a similar protein quantification method.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for p-AKT (Ser473), total AKT, p-FOXO1 (T24)/p-FOXO3a (T32), and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins and the loading control to determine the relative change in phosphorylation.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol (using a luminescent-based assay like CellTiter-Glo®):

-

Cell Seeding: Cancer cells (e.g., SUDHL6) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 4 days) under standard cell culture conditions.[3]

-

Assay Reagent Addition: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of cell viability.

-

Signal Measurement: The luminescent signal is measured using a plate reader.

-

Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration of the drug that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V Staining)

Objective: To determine the ability of this compound to induce apoptosis in cancer cells.

Protocol:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Annexin V and Propidium Iodide (PI) Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence profiles.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Visualizations

This compound's Mechanism of Action on the PI3K/AKT Pathway

Caption: this compound inhibits PI3Kδ, blocking AKT and promoting apoptosis.

Experimental Workflow for Western Blotting

Caption: Workflow for analyzing protein phosphorylation via Western blotting.

Conclusion

This compound is a selective PI3Kδ inhibitor that effectively downregulates the PI3K/AKT signaling pathway in preclinical models of B-cell malignancies. Its mechanism of action involves the inhibition of AKT phosphorylation and its downstream targets, such as FOXO transcription factors, leading to the induction of apoptosis and inhibition of cell proliferation. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on PI3K inhibitors and related signaling pathways. Further investigation into the broader downstream effects of this compound through proteomics and other high-throughput methods will continue to illuminate its full therapeutic potential.

References

Dezapelisib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezapelisib (also known as INCB040093) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document provides a comprehensive technical overview of the discovery, chemical synthesis, and mechanism of action of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug development and oncology. The information presented herein is a synthesis of data from preclinical and clinical studies, as well as patent literature, to provide a detailed understanding of this investigational therapeutic agent.

Discovery and Rationale

This compound was identified as a highly selective small molecule inhibitor of PI3Kδ, a critical signaling molecule in B-cells. The rationale for its development stems from the observation that the PI3K/AKT signaling pathway is frequently dysregulated in various B-cell malignancies, contributing to tumor cell proliferation and survival. Unlike other PI3K isoforms, PI3Kδ is predominantly expressed in hematopoietic cells, particularly lymphocytes. This restricted expression pattern suggested that a targeted inhibitor of PI3Kδ could offer a more favorable safety profile compared to pan-PI3K inhibitors by minimizing off-target effects in non-hematopoietic tissues.

The discovery process involved screening a library of compounds for potent and selective inhibitory activity against the PI3Kδ enzyme. This compound emerged as a lead candidate due to its high potency and significant selectivity over other Class I PI3K isoforms (α, β, and γ). Preclinical studies demonstrated its ability to inhibit PI3Kδ-mediated signaling and induce apoptosis in B-cell lymphoma cell lines.

Chemical Synthesis Pathway

The chemical synthesis of this compound is detailed in patent WO2011008487, where it is described as "example 15". The synthesis is a multi-step process involving the construction of the core thiazolo[3,2-a]pyrimidin-5-one scaffold followed by the introduction of the key side chains.

A detailed, step-by-step synthesis is outlined below:

The following is a representative synthesis based on related chemical literature and patent descriptions. Specific reagents and conditions may vary.

Step 1: Synthesis of the Thiazolopyrimidine Core

The synthesis initiates with the condensation of a substituted aminothiazole with a β-ketoester derivative. This reaction, typically carried out in the presence of a suitable acid or base catalyst, leads to the formation of the bicyclic thiazolo[3,2-a]pyrimidin-5-one core structure.

Step 2: Functionalization of the Core Structure

Following the formation of the core, subsequent steps involve the introduction of the (3-fluorophenyl) group at the 6-position and a methyl group at the 3-position. This is often achieved through a series of reactions that may include halogenation followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the aryl group.

Step 3: Introduction of the Chiral Side Chain

A crucial step in the synthesis is the stereoselective introduction of the (1S)-1-(7H-purin-6-ylamino)ethyl side chain at the 7-position. This is typically accomplished by reacting the functionalized thiazolopyrimidine core with a chiral amine precursor of the desired stereochemistry. This reaction may involve a nucleophilic substitution or a reductive amination process.

Step 4: Final Product Formation and Purification

The final step involves any necessary deprotection steps and purification of the final compound, this compound, to achieve the desired level of purity for pharmaceutical use. Purification is typically performed using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the PI3Kδ catalytic subunit. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT.

The inhibition of PI3Kδ by this compound leads to a cascade of downstream effects:

-

Reduced AKT Activation: By blocking the production of PIP3, this compound prevents the phosphorylation and subsequent activation of AKT.

-

Modulation of Downstream Effectors: Inactivated AKT is unable to phosphorylate its numerous downstream targets, which are involved in critical cellular processes such as cell survival, proliferation, and metabolism. This includes proteins like mTOR, GSK3β, and FOXO transcription factors.

-

Induction of Apoptosis: The disruption of the PI3K/AKT signaling pathway ultimately leads to the induction of programmed cell death (apoptosis) in cancer cells that are dependent on this pathway for their survival.

The selectivity of this compound for the δ isoform is crucial to its therapeutic potential, as it allows for the targeted disruption of signaling in malignant B-cells while sparing the PI3K signaling in other cell types that rely on different isoforms.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical and clinical information.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 14 | - |

| PI3Kα | >1000 | >71-fold |

| PI3Kβ | >1000 | >71-fold |

| PI3Kγ | >1000 | >71-fold |

Data compiled from preclinical studies. The selectivity is calculated as the ratio of the IC50 for the other isoforms to the IC50 for PI3Kδ.

Table 2: Pharmacokinetic Properties of this compound (in rats)

| Parameter | Value |

| Oral Bioavailability | 53.5% |

| Half-life (t1/2) | Not Reported |

| Cmax | Not Reported |

| AUC | Not Reported |

Data from preclinical studies in rats.

Table 3: Clinical Trial Information for this compound (INCB040093)

| Clinical Trial Identifier | Phase | Status | Indication |

| NCT01905813 | Phase 1 | Active, not recruiting | B-Cell Malignancies |

| NCT02456675 | Phase 2 | Terminated | Relapsed/Refractory Hodgkin Lymphoma |

Information obtained from clinical trial registries.

Experimental Protocols

The following are generalized methodologies for key experiments used in the preclinical evaluation of this compound.

PI3K Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency and selectivity of this compound against different PI3K isoforms.

-

Methodology:

-

Recombinant human PI3K isoforms (α, β, γ, and δ) are used.

-

The kinase activity is measured using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay that quantifies the phosphorylation of PIP2 to PIP3.

-

This compound is serially diluted and incubated with the enzyme and its substrates (PIP2 and ATP).

-

The reaction is allowed to proceed for a defined period, after which the amount of product (PIP3) is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

B-cell lymphoma cell lines (e.g., Pfeiffer) are seeded in 96-well plates.

-

The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).

-

The absorbance or luminescence is read using a plate reader.

-

IC50 values are determined from the dose-response curves.

-

Western Blot Analysis of PI3K/AKT Signaling

-

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.

-

Methodology:

-

Cancer cells are treated with this compound for a short period (e.g., 1-2 hours).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-S6, S6).

-

After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

PI3K/AKT Signaling Pathway and this compound's Point of Intervention

Caption: this compound inhibits PI3Kδ, blocking the PI3K/AKT signaling pathway.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for the preclinical in vitro evaluation of this compound.

INCB040093: A Potent and Selective PI3Kδ Inhibitor for Elucidating B-Cell Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of a diverse array of cellular functions, including proliferation, survival, differentiation, and metabolism. Within the Class I PI3K family, the delta (δ) isoform is predominantly expressed in hematopoietic cells and plays a central role in B-lymphocyte development and function. Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies, making it a compelling target for therapeutic intervention. INCB040093 is a novel, potent, and highly selective small molecule inhibitor of PI3Kδ. Its specificity makes it an invaluable research tool for dissecting the intricate signaling networks governing B-cell biology. This technical guide provides a comprehensive overview of INCB040093, including its biochemical and cellular activities, detailed experimental protocols for its use in studying B-cell signaling, and visual representations of the relevant pathways and workflows.

Mechanism of Action and Selectivity

INCB040093 exerts its effects by selectively inhibiting the catalytic activity of the p110δ subunit of PI3K. In biochemical assays, INCB040093 demonstrates potent inhibition of PI3Kδ with an IC50 value of approximately 31 nM.[1] Its selectivity for PI3Kδ over other Class I PI3K isoforms is a key attribute, with significantly higher IC50 values for PI3Kα, PI3Kβ, and PI3Kγ. This high degree of selectivity minimizes off-target effects, enabling researchers to probe the specific roles of PI3Kδ in B-cell signaling with greater precision. In preclinical studies, INCB040093 has been shown to be 74- to over 900-fold more selective for PI3Kδ compared to other PI3K isoforms.[2][3]

Data Presentation: Biochemical and Cellular Activity of INCB040093

The following tables summarize the quantitative data on the inhibitory activity of INCB040093 against PI3K isoforms and its effects on B-cell lymphoma cell lines.

Table 1: Biochemical Inhibitory Activity of INCB040093 against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity Fold (relative to PI3Kδ) |

| PI3Kδ | 31 ± 12 | 1 |

| PI3Kα | >2,200 | >74 |

| PI3Kβ | >28,000 | >900 |

| PI3Kγ | 2,294 | ~74 |

Data compiled from preclinical studies of INCB040093.[1]

Table 2: Cellular Activity of INCB040093 in B-Cell Lymphoma Cell Lines

| Cell Line | Histology | IC50 (nM) for Proliferation Inhibition |

| Pfeiffer | Diffuse Large B-Cell Lymphoma | Not explicitly stated, but potent inhibition reported. |

| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | Not explicitly stated, but potent inhibition reported. |

| WSU-NHL | Non-Hodgkin's Lymphoma | Not explicitly stated, but potent inhibition reported. |

INCB040093 potently inhibits the proliferation of various B-cell malignancy cell lines.[2][3]

B-Cell Receptor Signaling and the Role of PI3Kδ

The B-cell receptor (BCR) signaling pathway is fundamental to B-cell activation, proliferation, and differentiation. Upon antigen binding, a signaling cascade is initiated, with PI3Kδ acting as a critical downstream effector.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of INCB040093 on B-cell signaling.

Biochemical PI3Kδ Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of INCB040093 on PI3Kδ.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM DTT).

-

Prepare a stock solution of ATP and the lipid substrate PIP2 (phosphatidylinositol-4,5-bisphosphate).

-

Prepare serial dilutions of INCB040093 in DMSO, followed by dilution in the assay buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the PI3Kδ enzyme to the assay buffer.

-

Add the diluted INCB040093 or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.

-

-

Detection and Analysis:

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., addition of a stop solution).

-

Quantify the amount of PIP3 (phosphatidylinositol-3,4,5-trisphosphate) produced. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (which measures ADP formation, correlating with kinase activity) or a competitive ELISA that detects PIP3.

-

Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the INCB040093 concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Western Blot Analysis of Akt Phosphorylation

This protocol details the assessment of PI3Kδ pathway inhibition in B-cells by measuring the phosphorylation of its downstream effector, Akt.

Methodology:

-

Cell Culture and Treatment:

-

Culture a B-cell lymphoma cell line (e.g., Pfeiffer) in appropriate media and conditions.

-

Seed cells at a desired density and allow them to adhere or grow in suspension.

-

Treat the cells with varying concentrations of INCB040093 or vehicle control for a specified duration (e.g., 1-4 hours).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4][5]

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[5][6]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

B-Cell Proliferation Assay using CFSE

This flow cytometry-based assay measures the inhibitory effect of INCB040093 on B-cell proliferation.

Methodology:

-

Cell Preparation and CFSE Staining:

-

Isolate primary B-cells from peripheral blood or spleen, or use a B-cell line.

-

Wash the cells and resuspend them in PBS.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[7]

-

Quench the staining reaction by adding complete culture medium.

-

Wash the cells to remove excess CFSE.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete culture medium and plate them in a 96-well plate.

-

Add a B-cell stimulus, such as anti-IgM, anti-CD40, or IL-4, to induce proliferation.

-

Add serial dilutions of INCB040093 or vehicle control to the wells.

-

Incubate the cells for 3-5 days to allow for multiple rounds of cell division.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and, if desired, stain with antibodies against B-cell surface markers (e.g., CD19, CD20) and a viability dye (e.g., 7-AAD).

-

Acquire the samples on a flow cytometer equipped with a 488 nm laser.

-

Analyze the data by gating on the live B-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of divided cells and the proliferation index in the presence of different concentrations of INCB040093.

-

In Vivo Efficacy in a B-Cell Lymphoma Xenograft Model

This protocol describes the evaluation of the anti-tumor activity of INCB040093 in a mouse xenograft model using the Pfeiffer B-cell lymphoma cell line.

Methodology:

-

Cell Preparation and Tumor Implantation:

-

Culture Pfeiffer cells under standard conditions and harvest them during the exponential growth phase.

-

Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 5-10 x 10⁶) into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).[8]

-

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation and growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer INCB040093 orally at the desired dose and schedule. The control group should receive the vehicle.

-

Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

-

Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and, if desired, process them for further analysis, such as immunohistochemistry (IHC) for p-Akt or other biomarkers, or Western blotting.

-

Conclusion

INCB040093 is a powerful and selective research tool for investigating the role of PI3Kδ in B-cell signaling. Its high potency and selectivity allow for precise interrogation of the PI3Kδ pathway, providing valuable insights into the mechanisms that control B-cell proliferation, survival, and differentiation in both normal and malignant contexts. The experimental protocols provided in this guide offer a framework for utilizing INCB040093 to further unravel the complexities of B-cell biology and to evaluate its therapeutic potential in B-cell malignancies.

References

- 1. Phase 1 study of the PI3Kδ inhibitor INCB040093 ± JAK1 inhibitor itacitinib in relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. INCB040093 Is a Novel PI3K δ Inhibitor for the Treatment of B Cell Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Dezapelisib's Interaction with PI3K Delta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between Dezapelisib (formerly INCB040093), a selective inhibitor, and its target, the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document outlines the binding characteristics, relevant signaling pathways, and the experimental methodologies used to elucidate these interactions, serving as a comprehensive resource for researchers in structural biology and drug development.

Introduction to this compound and PI3K Delta

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The delta isoform of the p110 catalytic subunit (p110δ), encoded by the PIK3CD gene, is primarily expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the PI3Kδ signaling pathway is implicated in various hematological malignancies and inflammatory diseases, making it a prime target for therapeutic intervention.[2]

This compound is an orally bioavailable and selective inhibitor of the PI3Kδ isoform.[3] Its targeted inhibition of PI3Kδ is designed to minimize off-target effects by preserving PI3K signaling in normal, non-neoplastic cells.[3] This selectivity is crucial for developing safer and more effective cancer therapies.

Quantitative Analysis of this compound Binding

The inhibitory activity of this compound against the four class I PI3K isoforms has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity of this compound for the PI3Kδ isoform.

| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |

| This compound (INCB040093) | 29000 (8500) | 3800 (1100) | 3.4 | 2300 (670) |

Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms. The values in parentheses represent the standard deviation. Data sourced from a 2021 review on PI3K inhibitors.[4]

Structural Insights into Inhibitor Binding to PI3K Delta

While a public crystal structure of this compound in complex with PI3Kδ is not currently available, the binding mode can be inferred from the extensive structural studies of other selective PI3Kδ inhibitors. The ATP-binding pocket of the p110δ catalytic subunit, where these inhibitors bind, is a well-characterized region.

Key features of the p110δ active site that contribute to inhibitor selectivity include a "specificity pocket" created by the movement of methionine 752 (Met752) relative to tryptophan 760 (Trp760).[4] Many selective inhibitors, such as Idelalisib, adopt a "propeller" shape to fit into this pocket.[4][5] These inhibitors typically form hydrogen bonds with the hinge region residues, such as Valine 828 (Val828).[6][7]

For instance, the crystal structure of Idelalisib bound to p110δ (PDB ID: 4XE0) reveals that the inhibitor is an ATP-competitive inhibitor that binds reversibly and non-covalently.[8] Similarly, the crystal structure of ZSTK474 with PI3Kδ (PDB ID: 2WXL) shows that this pan-PI3K inhibitor with high potency for the delta isoform also occupies the ATP binding pocket.[1][7] It is highly probable that this compound also binds within this ATP-competitive site, exploiting the unique conformational flexibility and residue composition of the p110δ isoform to achieve its high selectivity.

PI3K Delta Signaling Pathway and Inhibition by this compound

The PI3Kδ pathway is a crucial signaling cascade in B-cells, activated downstream of the B-cell receptor (BCR). Upon BCR activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), which in turn regulate cellular processes like proliferation, survival, and differentiation.

This compound, by inhibiting the catalytic activity of p110δ, blocks the production of PIP3.[3] This leads to the downregulation of the entire PI3K/Akt signaling pathway, resulting in decreased proliferation and induced cell death in cancer cells that are dependent on this pathway for survival.[3]

Experimental Protocols

The characterization of this compound's binding to PI3Kδ involves a series of biophysical and biochemical assays. Below are detailed methodologies for key experiments typically employed in such studies.

X-ray Crystallography for Protein-Ligand Complex

This protocol outlines the general steps for determining the three-dimensional structure of a PI3Kδ-inhibitor complex.

-

Protein Expression and Purification:

-

The gene encoding the human p110δ catalytic subunit is cloned into an expression vector (e.g., baculovirus or E. coli).

-

The protein is overexpressed in a suitable host system (e.g., insect or bacterial cells).

-

Cells are harvested and lysed to release the protein.

-

The p110δ protein is purified to homogeneity using a series of chromatography steps, such as affinity chromatography, ion exchange, and size exclusion chromatography. Protein purity is assessed by SDS-PAGE.

-

-

Crystallization:

-

The purified p110δ protein is concentrated to a high concentration (typically 5-10 mg/mL).

-

The inhibitor (this compound) is added to the protein solution in molar excess.

-

Crystallization screening is performed using various techniques like sitting-drop or hanging-drop vapor diffusion. A wide range of precipitants, buffers, and additives are screened to find conditions that promote crystal growth.

-

Once initial crystals are obtained, conditions are optimized to produce large, well-diffracting crystals.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement, using a known PI3Kδ structure as a search model.

-

The model is refined against the experimental data, and the inhibitor is built into the electron density map.

-

The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of a ligand binding to a protein.

-

Immobilization of PI3Kδ:

-

A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Purified PI3Kδ protein is injected over the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve covalent immobilization via amine coupling.

-

The remaining activated groups on the surface are blocked by injecting ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

-

A series of concentrations of the inhibitor (this compound) are prepared in the running buffer.

-

Each concentration is injected over the immobilized PI3Kδ surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

-

The change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor, is monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

-

Conclusion

This compound is a potent and highly selective inhibitor of the PI3Kδ isoform, a key enzyme in the signaling pathways of hematopoietic cells. While the precise three-dimensional structure of its complex with p110δ awaits public disclosure, a wealth of structural and biochemical data on related inhibitors provides a strong framework for understanding its mechanism of action. The targeted inhibition of PI3Kδ by this compound disrupts downstream signaling, leading to anti-proliferative and pro-apoptotic effects in malignant B-cells. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and the development of next-generation PI3Kδ inhibitors.

References

- 1. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3Kδ inhibition hits a sensitive spot in B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rcsb.org [rcsb.org]

Methodological & Application

Application Notes and Protocols: Measuring Apoptosis Induced by Dezapelisib Using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezapelisib (also known as Alpelisib or BYL719) is a potent and selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to the constitutive activation of this pathway, promoting tumorigenesis and resistance to therapies. This compound specifically targets this altered pathway, leading to the downregulation of downstream signaling, which in turn can inhibit cell proliferation and induce programmed cell death, or apoptosis.

This document provides a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound-Induced Apoptosis

This compound selectively inhibits the p110α subunit of PI3K, effectively blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT signaling cascade leads to the modulation of several pro- and anti-apoptotic proteins. For instance, the inhibition of AKT can lead to the activation of pro-apoptotic proteins such as Bim, through the Foxo3a transcription factor, and the destabilization of anti-apoptotic proteins like Mcl-1. This shift in the balance of apoptotic regulators ultimately culminates in the activation of the caspase cascade and the execution of apoptosis.

Data Presentation

The following table presents example data demonstrating the dose-dependent effect of this compound on the induction of apoptosis in a PIK3CA-mutant cancer cell line after 48 hours of treatment. The data is illustrative and represents typical results obtained from an Annexin V/PI flow cytometry experiment.

| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |

| 0 (Vehicle Control) | 90.5 | 4.2 | 3.1 | 2.2 |

| 1 | 75.3 | 12.8 | 8.5 | 3.4 |

| 5 | 52.1 | 25.6 | 18.2 | 4.1 |

| 10 | 35.8 | 38.9 | 21.3 | 4.0 |

Experimental Protocols

Protocol: Flow Cytometry for Apoptosis with this compound Treatment

This protocol outlines the steps for treating a cancer cell line with this compound and subsequently analyzing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Materials:

-

PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (Alpelisib)

-

Dimethyl sulfoxide (DMSO, for this compound stock solution)

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting:

-

Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. Centrifuge the medium at 300 x g for 5 minutes to pellet any floating cells and set aside.

-

Wash the adherent cells once with PBS.

-

Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

-

Neutralize the trypsin with complete medium and combine these cells with the corresponding pelleted cells from step 2.1.

-

Centrifuge the total cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Annexin V and Propidium Iodide Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide to the cell suspension.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide to set up compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Mandatory Visualization

References

Application Notes and Protocols: Establishing a Dezapelisib-Resistant B-cell Lymphoma Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezapelisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1] The PI3K/Akt/mTOR signaling cascade is frequently dysregulated in B-cell malignancies, promoting cell survival, proliferation, and differentiation. Consequently, targeting PI3Kδ with inhibitors like this compound has emerged as a promising therapeutic strategy for various B-cell lymphomas. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which lymphoma cells become resistant to this compound is crucial for developing strategies to overcome this resistance and improve patient outcomes.

These application notes provide a detailed protocol for establishing a this compound-resistant B-cell lymphoma cell line in vitro. This model system can then be utilized to investigate the molecular mechanisms of resistance, identify potential biomarkers of resistance, and screen for novel therapeutic agents or combination strategies to overcome this compound resistance.

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of the B-cell receptor that regulates cell growth, survival, and proliferation. This compound specifically inhibits the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.

Materials and Methods

Cell Line Selection

The choice of the parental B-cell lymphoma cell line is critical. An ideal cell line should be sensitive to this compound and have a well-characterized genetic background. For this protocol, we will use the Diffuse Large B-cell Lymphoma (DLBCL) cell line SUDHL-4 , which is known to be sensitive to PI3K inhibitors.[2]

Reagents and Equipment

-

SUDHL-4 B-cell lymphoma cell line

-

This compound (INCB040093)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

-

Centrifuge

-

Microscope

-

Hemocytometer or automated cell counter

-

Cryovials and cell freezing medium

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Parental SUDHL-4 Cells

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound in the parental SUDHL-4 cell line is the first step to quantify the level of resistance in the subsequently developed cell line.

Procedure:

-

Cell Seeding: Seed SUDHL-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium. Incubate overnight.

-

Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. The concentration range should bracket the expected IC50 value. A starting range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Drug Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant SUDHL-4 (SUDHL-4-DezaR) Cell Line

This protocol utilizes a continuous exposure method with a stepwise increase in this compound concentration to select for a resistant cell population.

Procedure:

-

Initial Exposure: Begin by culturing SUDHL-4 cells in complete medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth) determined from the initial IC50 curve.

-

Monitoring and Maintenance: Monitor the cells for growth and viability. Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.

-

Dose Escalation: Once the cell population recovers and exhibits stable growth, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.

-

Repeat Cycles: Repeat the process of monitoring, maintenance, and dose escalation for several months. The final concentration should be significantly higher than the initial IC50 of the parental cells.

-

Establishment of Resistant Line: A this compound-resistant cell line (SUDHL-4-DezaR) is considered established when it can proliferate consistently in a high concentration of this compound (e.g., 10-fold the parental IC50).

-

Cryopreservation: At various stages of resistance development, it is advisable to cryopreserve stocks of the cells.

Protocol 3: Characterization of the this compound-Resistant Cell Line

1. Confirmation of Resistance:

-

Perform a this compound IC50 determination on the SUDHL-4-DezaR cell line as described in Protocol 1.

-

Compare the IC50 value of the resistant line to that of the parental SUDHL-4 line. A significant increase (typically >5-fold) confirms the resistant phenotype.

2. Western Blot Analysis of PI3K Pathway Proteins:

This protocol allows for the investigation of changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which may contribute to this compound resistance.

Procedure:

-

Cell Lysis: Lyse parental SUDHL-4 and SUDHL-4-DezaR cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each cell line by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key PI3K pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6, PTEN).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to compare the protein expression and phosphorylation levels between the sensitive and resistant cell lines.

Data Presentation

The following tables present hypothetical but representative data for the establishment and characterization of a this compound-resistant B-cell lymphoma cell line.

Table 1: this compound IC50 Values in Parental and Resistant SUDHL-4 Cells

| Cell Line | This compound IC50 (nM) | Fold Resistance |

| SUDHL-4 (Parental) | 50 | 1 |

| SUDHL-4-DezaR | 750 | 15 |

Table 2: Western Blot Analysis of PI3K Pathway Proteins

| Protein | SUDHL-4 (Parental) | SUDHL-4-DezaR |

| Phospho-Akt (Ser473) | + | +++ |

| Total Akt | ++ | ++ |

| Phospho-S6 (Ser235/236) | + | +++ |

| Total S6 | ++ | ++ |

| PTEN | ++ | - |

| GAPDH (Loading Control) | +++ | +++ |

| (-: not detected; +: low expression; ++: moderate expression; +++: high expression) |

Troubleshooting

| Problem | Possible Cause | Solution |

| No resistant clones emerge | This compound concentration is too high initially. | Start with a lower concentration (e.g., IC10-IC20). |

| Cell line is not viable for long-term culture. | Ensure optimal culture conditions. | |

| Loss of resistant phenotype | Cells cultured without this compound for an extended period. | Maintain a low concentration of this compound in the culture medium. |

| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and number of washes. |

| Antibody concentration is too high. | Optimize antibody dilutions. |

Conclusion

The successful establishment of a this compound-resistant B-cell lymphoma cell line provides a valuable tool for investigating the molecular mechanisms of drug resistance. By comparing the genetic and proteomic profiles of the sensitive and resistant cell lines, researchers can identify key alterations that drive resistance. This knowledge can facilitate the development of novel therapeutic strategies to overcome this compound resistance and improve the treatment of B-cell lymphomas.

References

Application Notes and Protocols: Dezapelisib in a Xenograft Mouse Model of Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezapelisib (formerly INCB040093) is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various B-cell malignancies, making it a key therapeutic target.[1][2][3] this compound has demonstrated promising anti-tumor activity in preclinical models of B-cell lymphomas and is under investigation in clinical trials for Hodgkin Lymphoma.[1][3] These application notes provide detailed protocols for utilizing this compound in a xenograft mouse model of lymphoma, specifically focusing on the Pfeiffer cell line-derived model of non-Hodgkin's lymphoma.

Mechanism of Action

This compound selectively inhibits PI3Kδ, a lipid kinase that phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth, proliferation, and survival. By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, leading to decreased proliferation and induction of apoptosis in B-cell lymphoma cells.[1]

PI3K/Akt/mTOR Signaling Pathway

Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Pfeiffer Cell Line-Derived Xenograft Model

The Pfeiffer cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is a well-established model for studying the efficacy of novel therapeutic agents in non-Hodgkin's lymphoma.[1][2]

Materials:

-

Pfeiffer human B-cell lymphoma cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female severe combined immunodeficient (SCID) mice

-

This compound (INCB040093)

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Bendamustine (optional, for combination studies)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Protocol:

-

Cell Culture: Culture Pfeiffer cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.

-

Cell Preparation for Implantation: Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells per 100 µL. Mix the cell suspension 1:1 with Matrigel®.

-

Tumor Implantation: Subcutaneously inject 200 µL of the cell/Matrigel® suspension into the right flank of each SCID mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a mean volume of approximately 150-200 mm³, randomize mice into treatment and control groups.

-

Drug Administration:

-

This compound Monotherapy: Administer this compound orally (p.o.) twice daily (BID) at the desired dose (e.g., 10, 30, 100 mg/kg).

-

Vehicle Control: Administer the vehicle control orally on the same schedule as the this compound group.

-

Combination Therapy (Optional): Administer this compound as described above. Administer Bendamustine via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., once weekly).

-

-

Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow

Caption: Workflow for a xenograft mouse model study of this compound in lymphoma.

Data Presentation

The following tables summarize the in vivo anti-tumor activity of this compound in the Pfeiffer cell xenograft model.

Table 1: Single-Agent Activity of this compound

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) |

| Vehicle Control | - | BID, p.o. | 0 |

| This compound | 10 | BID, p.o. | Data not publicly available |

| This compound | 30 | BID, p.o. | Data not publicly available |

| This compound | 100 | BID, p.o. | Significant inhibition[1][2] |

Note: Specific quantitative data on the percentage of tumor growth inhibition for each dose group is not detailed in the publicly available preclinical studies. However, the studies confirm that this compound demonstrates single-agent activity in inhibiting tumor growth in this model.[1][2]

Table 2: Combination Activity of this compound with Bendamustine

| Treatment Group | This compound Dose (mg/kg) | Bendamustine Dose (mg/kg) | Mean Tumor Growth Inhibition (%) |

| Vehicle Control | - | - | 0 |

| This compound | Specified Dose | - | As per monotherapy |

| Bendamustine | - | Specified Dose | Data not publicly available |

| This compound + Bendamustine | Specified Dose | Specified Dose | Potentiated anti-tumor effect[1][2] |

Note: Preclinical data indicates that this compound potentiates the anti-tumor growth effect of bendamustine in the Pfeiffer cell xenograft model. Specific quantitative data on the combination is not publicly available.[1][2]

Conclusion

This compound is a promising PI3Kδ inhibitor with demonstrated preclinical efficacy in a xenograft model of non-Hodgkin's lymphoma. The protocols and information provided in these application notes offer a framework for researchers to further investigate the therapeutic potential of this compound, both as a single agent and in combination with other anti-cancer agents. These studies are crucial for elucidating the full potential of this targeted therapy in the treatment of B-cell malignancies.

References

Application Notes and Protocols for Assessing Dezapelisib Efficacy in Primary Patient Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezapelisib is an orally bioavailable and selective inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, particularly hematologic malignancies.[2][3] this compound specifically targets PI3Kδ, which is predominantly expressed in leukocytes, making it a promising therapeutic agent for B-cell malignancies where this pathway is often constitutively active.[4][5][6] By inhibiting PI3Kδ, this compound blocks the production of the second messenger PIP3, leading to the downregulation of the PI3K/AKT signaling cascade, ultimately inducing apoptosis and inhibiting the proliferation of malignant cells.[1][4]

These application notes provide a detailed protocol for assessing the efficacy of this compound in primary patient samples, a critical step in preclinical evaluation and translational research. The protocols outlined below describe the isolation of primary cancer cells from patient blood, and subsequent assays to measure cell viability, apoptosis, and target engagement.

Data Presentation

The following tables summarize representative quantitative data for PI3Kδ inhibitors, illustrating the expected outcomes from the described experimental protocols.

Table 1: Anti-Proliferative Activity of a PI3Kδ Inhibitor in Primary Chronic Lymphocytic Leukemia (CLL) Cells

| Patient Sample | PI3Kδ Inhibitor GI50 (µM) |

| CLL 1 | < 10 |

| CLL 2 | < 10 |

| CLL 3 | > 10 |

GI50: Concentration required to inhibit cell growth by 50%. Data is representative of expected results from a cell viability assay.[5]

Table 2: Induction of Apoptosis by a PI3Kδ Inhibitor in Primary B-Cell Malignancy Samples

| Treatment Group | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | 5% |

| This compound (1 µM) | 45% |

| This compound (10 µM) | 75% |

Data is hypothetical but representative of expected results from an apoptosis assay.

Table 3: Clinical Response to a PI3Kδ Inhibitor in Relapsed/Refractory Follicular Lymphoma

| Response Metric | Percentage of Patients |

| Objective Response Rate (ORR) | 77.7% |

| Complete Response (CR) | 19.4% |

This data is from a clinical trial of a PI3Kδ inhibitor and represents the potential clinical efficacy.[7]

Experimental Protocols

Isolation and Culture of Primary Chronic Lymphocytic Leukemia (CLL) Cells

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood, which will contain the primary CLL cells.

Materials:

-

Whole blood from CLL patients

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer of plasma and platelets.

-

Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

-

Wash the collected PBMCs twice with PBS, centrifuging at 100-200 x g for 10 minutes for each wash.

-

Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

-

Culture the cells at a density of 1-2 x 10^6 cells/mL.

Cell Viability Assay (CCK-8)

This assay measures the inhibition of cell proliferation in response to this compound treatment.

Materials:

-

Isolated primary CLL cells

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

Procedure:

-

Seed 5,000 primary cells per well in a 96-well plate.[8]

-

Prepare a serial dilution of this compound in culture medium.

-

Add the this compound dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4][8]

Materials:

-

Isolated primary CLL cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells (approximately 1 x 10^6 cells per sample).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[4]

Western Blot for Phospho-AKT (Ser473)

This assay assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation of its downstream effector, AKT.

Materials:

-

Isolated primary CLL cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells in lysis buffer.

-